molecular formula C14H8BrClN2O B1439927 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole CAS No. 1033201-83-0

3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B1439927
CAS No.: 1033201-83-0
M. Wt: 335.58 g/mol
InChI Key: OWRHRDZBLZWKSE-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromoaniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization with the help of a dehydrating agent like phosphorus oxychloride to form the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The presence of the bromine and chlorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
  • 3-(2-Bromophenyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole
  • 3-(2-Bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole

Uniqueness

3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl rings. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The combination of these substituents with the oxadiazole ring provides a versatile scaffold for the development of new materials and bioactive molecules.

Properties

IUPAC Name

3-(2-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O/c15-12-7-2-1-6-11(12)13-17-14(19-18-13)9-4-3-5-10(16)8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRHRDZBLZWKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674498
Record name 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033201-83-0
Record name 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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